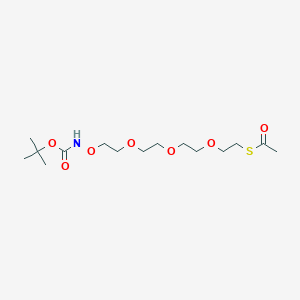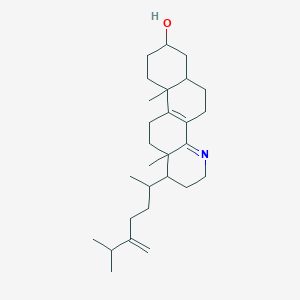
15-Aza-24-methylene-D-homocholestadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-Aza-24-methylene-D-homocholestadiene is a synthetic azasteroid compound with the molecular formula C28H45NO and a molecular weight of 411.66 g/mol It is known for its unique structure, which includes a nitrogen atom replacing one of the carbon atoms in the steroid framework
Preparation Methods
The synthesis of 15-Aza-24-methylene-D-homocholestadiene involves several steps, starting from readily available steroid precursorsThe reaction conditions often involve the use of strong bases and specific catalysts to facilitate these transformations . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
15-Aza-24-methylene-D-homocholestadiene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydrogenated compounds .
Scientific Research Applications
15-Aza-24-methylene-D-homocholestadiene has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a model compound to study the behavior of azasteroids and their interactions with various reagents. In biology, it has been investigated for its effects on sterol biosynthesis and its potential as an antifungal agent . In medicine, this compound is being explored for its potential therapeutic applications, including its ability to inhibit specific enzymes involved in cholesterol metabolism . Additionally, it has industrial applications in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 15-Aza-24-methylene-D-homocholestadiene involves the inhibition of specific enzymes in the sterol biosynthesis pathway. It specifically targets the reduction of the sterol C-14(15) double bond, leading to the accumulation of sterol intermediates and the inhibition of ergosterol synthesis . This inhibition disrupts the normal function of cell membranes in fungi, making it a potent antifungal agent. The molecular targets and pathways involved in this mechanism are critical for understanding its biological effects and potential therapeutic applications .
Comparison with Similar Compounds
15-Aza-24-methylene-D-homocholestadiene is unique among azasteroids due to its specific structural features and biological activity. Similar compounds include other azasteroids such as 15-Aza-D-homo-5α-ergosta-8,14,24(28)-trien-3β-ol and 15-Azasterol . These compounds share similar structural elements but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its ability to specifically inhibit the sterol C-14(15) double bond reduction, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C28H45NO |
|---|---|
Molecular Weight |
411.7 g/mol |
IUPAC Name |
10a,12a-dimethyl-1-(6-methyl-5-methylideneheptan-2-yl)-1,2,3,5,6,6a,7,8,9,10,11,12-dodecahydronaphtho[1,2-h]quinolin-8-ol |
InChI |
InChI=1S/C28H45NO/c1-18(2)19(3)7-8-20(4)24-13-16-29-26-23-10-9-21-17-22(30)11-14-27(21,5)25(23)12-15-28(24,26)6/h18,20-22,24,30H,3,7-17H2,1-2,4-6H3 |
InChI Key |
JZFNKAMRJSGWIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=C)CCC(C)C1CCN=C2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![17-(5,6-Dihydroxy-7,7-dimethyloxepan-3-yl)-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12292162.png)
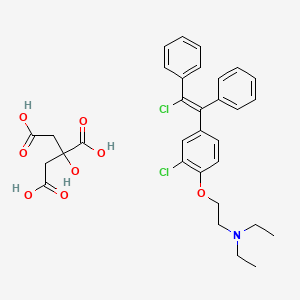
![5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[[4-[(2-methylpropan-2-yl)oxyamino]-2-(naphthalen-2-ylmethyl)-4-oxobutanoyl]amino]pentanoic acid](/img/structure/B12292192.png)
![6-(b-D-2-Deoxyribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one](/img/structure/B12292196.png)
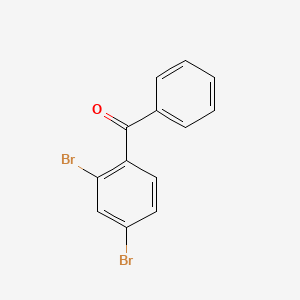
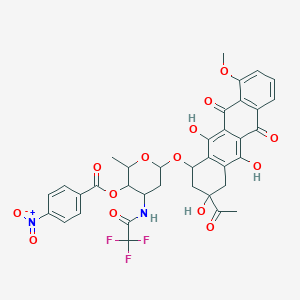


![N-((1R,2S,5S)-2-Amino-5-(dimethylcarbamoyl)cyclohexyl)-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide (Edoxaban Impurity)](/img/structure/B12292231.png)
![ethyl 7,8-dimethoxy-4-oxo-4aH-pyrimido[4,5-b]quinoline-2-carboxylate](/img/structure/B12292234.png)

